molecular formula C8H8F3NO B1393355 2-(Difluoromethoxy)-5-fluorobenzylamine CAS No. 1017779-46-2

2-(Difluoromethoxy)-5-fluorobenzylamine

Cat. No. B1393355
CAS RN: 1017779-46-2
M. Wt: 191.15 g/mol
InChI Key: KZGCNFCITFWOCH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the presence of the amine and difluoromethoxy groups suggest that it could participate in a variety of chemical reactions. For example, the amine group could act as a nucleophile in substitution reactions, while the difluoromethoxy group could potentially undergo various transformations .

Scientific Research Applications

Medicinal Chemistry

Difluoromethoxy benzene derivatives, which include “2-(Difluoromethoxy)-5-fluorobenzylamine”, have been investigated for their potential applications in medicinal chemistry . These compounds can be used in the synthesis of various pharmaceuticals due to their unique properties .

Technological Applications

The unique properties of difluoromethoxy benzene derivatives make them suitable for various technological applications . While specific applications for “2-(Difluoromethoxy)-5-fluorobenzylamine” are not mentioned, it’s plausible that it could be used in the development of new materials or processes in technology-related fields .

Agricultural Applications

Difluoromethoxy benzene derivatives are also utilized in the agricultural field . They could potentially be used in the synthesis of new pesticides or other agricultural chemicals .

Radiopharmaceutical Development

The presence of the heavy iodine atom makes “2-(Difluoromethoxy)-5-fluorobenzylamine” a candidate for radiolabeling. Radioactive isotopes of iodine can be used for medical imaging techniques like positron emission tomography (PET).

Structure-Activity Relationship Studies

“2-(Difluoromethoxy)-5-fluorobenzylamine” possesses a pyridine ring, a common functional group in many biologically active molecules. Scientists might synthesize and study this compound, along with related analogs, to understand how the different substituents (bromo, difluoromethoxy, and iodine) affect potential biological activity.

Organic Synthesis

“2-(Difluoromethoxy)-5-fluorobenzylamine” could be used in organic synthesis. The presence of multiple halogens might allow it to undergo further halogenation reactions or nucleophilic substitution reactions depending on the reaction conditions.

Safety and Hazards

As with any chemical compound, handling “2-(Difluoromethoxy)-5-fluorobenzylamine” would require appropriate safety measures. This would typically include avoiding inhalation or contact with skin and eyes, and using the compound only in a well-ventilated area .

Future Directions

The study and application of fluorinated compounds is a rapidly growing field in chemistry due to their unique properties. Future research on “2-(Difluoromethoxy)-5-fluorobenzylamine” could involve exploring its reactivity, potential uses in synthesis, and any biological activity it might have .

properties

IUPAC Name

[2-(difluoromethoxy)-5-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGCNFCITFWOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249107
Record name 2-(Difluoromethoxy)-5-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-fluorobenzylamine

CAS RN

1017779-46-2
Record name 2-(Difluoromethoxy)-5-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-5-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(difluoromethoxy)-5-fluorophenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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